molecular formula C15H10ClFO B1609351 2-Chloro-4'-fluorochalcone CAS No. 28081-11-0

2-Chloro-4'-fluorochalcone

Cat. No.: B1609351
CAS No.: 28081-11-0
M. Wt: 260.69 g/mol
InChI Key: VXYSLQXVRKLSBO-JXMROGBWSA-N
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Description

2-Chloro-4’-fluorochalcone is a synthetic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. The molecular formula of 2-Chloro-4’-fluorochalcone is C15H10ClFO, and it has a molecular weight of 260.69 g/mol . This compound is characterized by the presence of a chloro group at the 2-position and a fluoro group at the 4’-position of the chalcone structure.

Biochemical Analysis

Biochemical Properties

2-Chloro-4’-fluorochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, 2-Chloro-4’-fluorochalcone has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response

Cellular Effects

The effects of 2-Chloro-4’-fluorochalcone on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-4’-fluorochalcone can modulate the activity of various signaling molecules and cascades, impacting cancer cell lines and inhibiting pathological microorganisms and parasites . These effects highlight its potential therapeutic applications in treating various diseases.

Molecular Mechanism

At the molecular level, 2-Chloro-4’-fluorochalcone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit COX-2 is a prime example of its molecular mechanism, where it interferes with the enzyme’s activity, reducing inflammation . Additionally, 2-Chloro-4’-fluorochalcone may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4’-fluorochalcone can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to 2-Chloro-4’-fluorochalcone may lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of 2-Chloro-4’-fluorochalcone vary with different dosages in animal models. Research has indicated that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, 2-Chloro-4’-fluorochalcone may cause toxic or adverse effects, including a significant decrease in the weight and size of testes and seminal vesicles in male mice . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-Chloro-4’-fluorochalcone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting overall cellular function . Understanding these pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-Chloro-4’-fluorochalcone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target areas . These interactions are essential for the compound’s activity and function, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Chloro-4’-fluorochalcone plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is vital for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-fluorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: Industrial production of 2-Chloro-4’-fluorochalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-fluorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties

Comparison with Similar Compounds

  • 4’-Fluorochalcone
  • 3,4-Dichloro-4’-fluorochalcone
  • 4-Dimethylamino-4’-fluorochalcone

Comparison: 2-Chloro-4’-fluorochalcone is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. Compared to 4’-fluorochalcone, the additional chloro group enhances its reactivity and potential biological activities. The presence of both electron-withdrawing groups (chloro and fluoro) makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYSLQXVRKLSBO-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419456
Record name 2-chloro-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28081-11-0
Record name 28081-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201848
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Record name 2-chloro-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4'-FLUOROCHALCONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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